molecular formula C36H37F2NO5 B607625 Gemilukast CAS No. 1232861-58-3

Gemilukast

Cat. No. B607625
M. Wt: 601.69
InChI Key: SILHYVDKGHXGBL-UHFFFAOYSA-N
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Patent
US08115014B2

Procedure details

The compound (30 mg) prepared in Example 14 (2) was dissolved in methyl tertiary butyl ether (2.4 mL) at 60° C. The solution was cooled to room temperature to induce crystallization. The precipitated solid was filtered and dried under reduced pressure to obtain the title compound (24 mg).
Name
compound
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]3[C:29](F)=[C:28]([F:31])[C:27](F)=[C:26](F)[C:25]=3F)=[CH:15][CH:14]=2)=[C:7]2[C:3]=1[C:4]([CH2:42][CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[C:5]([CH3:41])[N:6]2[CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39].[C:48](OC)(C)(C)C>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]3[CH:25]=[CH:26][CH:27]=[C:28]([F:31])[C:29]=3[CH3:48])=[CH:15][CH:14]=2)=[C:7]2[C:3]=1[C:4]([CH2:42][CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[C:5]([CH3:41])[N:6]2[CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39]

Inputs

Step One
Name
compound
Quantity
30 mg
Type
reactant
Smiles
FC1=C2C(=C(N(C2=C(C=C1)C#CC1=CC=C(C=C1)OCCCCC1=C(C(=C(C(=C1F)F)F)F)F)CCCC(=O)O)C)CCCC(=O)O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(=C(N(C2=C(C=C1)C#CC1=CC=C(C=C1)OCCCCC1=C(C(=CC=C1)F)C)CCCC(=O)O)C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.